
3-Nitro-4,5-bis(trimethylsilyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-4,5-bis(trimethylsilyl)isoxazole is a compound belonging to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. This compound is notable for its unique structural features, including the presence of nitro and trimethylsilyl groups, which impart distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4,5-bis(trimethylsilyl)isoxazole typically involves the reaction of primary nitro compounds with aldehydes or activated ketones. One common method includes the condensation of nitroalkanes with aldehydes in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require moderate temperatures and the use of catalysts such as copper or gold compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-4,5-bis(trimethylsilyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas are employed.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amino derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Nitro-4,5-bis(trimethylsilyl)isoxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Nitro-4,5-bis(trimethylsilyl)isoxazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trimethylsilyl groups can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways, potentially leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethyl-4-nitroisoxazole
- 3,4,5-Trisubstituted isoxazoles
- 3,5-Disubstituted isoxazoles
Uniqueness
3-Nitro-4,5-bis(trimethylsilyl)isoxazole is unique due to the presence of both nitro and trimethylsilyl groups, which confer distinct chemical reactivity and biological properties. Compared to other similar compounds, it offers a unique combination of stability and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
96914-19-1 |
|---|---|
Formule moléculaire |
C9H18N2O3Si2 |
Poids moléculaire |
258.42 g/mol |
Nom IUPAC |
trimethyl-(3-nitro-4-trimethylsilyl-1,2-oxazol-5-yl)silane |
InChI |
InChI=1S/C9H18N2O3Si2/c1-15(2,3)7-8(11(12)13)10-14-9(7)16(4,5)6/h1-6H3 |
Clé InChI |
VKIGBNSIBXYHKF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(ON=C1[N+](=O)[O-])[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)
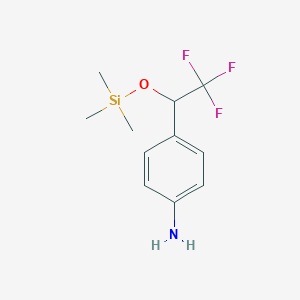
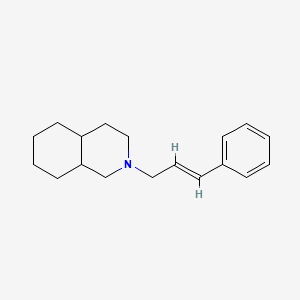
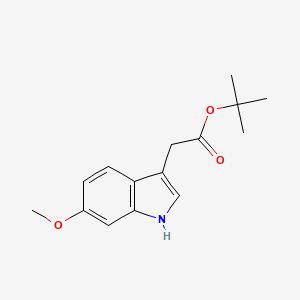
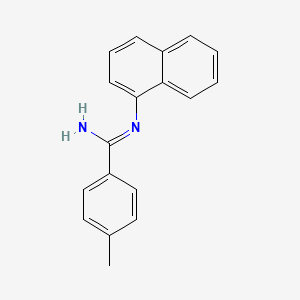

![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
![2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione](/img/structure/B11857632.png)
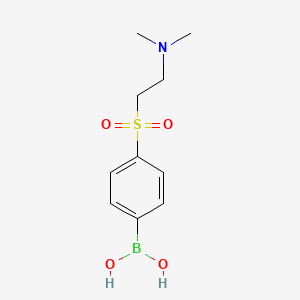


![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)
![tert-Butyl 8-fluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11857651.png)

